tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Description
tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl group, a hydroxymethyl group, and a tert-butoxycarbonylamino group
Properties
Molecular Formula |
C15H28N2O5 |
|---|---|
Molecular Weight |
316.39 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O5/c1-13(2,3)21-11(19)16-15(10-18)7-8-17(9-15)12(20)22-14(4,5)6/h18H,7-10H2,1-6H3,(H,16,19)/t15-/m1/s1 |
InChI Key |
NJMJZMDADFYIBV-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(CCN(C1)C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- Chiral pool approach: Use of enantiomerically pure L-proline or its derivatives as starting materials to ensure stereochemical control during ring formation.
- Hydroxymethylation reagents: Formaldehyde or equivalents for introducing the hydroxymethyl group at C-3.
- Protection reagents: tert-Butoxycarbonyl chloride (Boc₂O) for amino protection.
- Bases: Triethylamine or similar bases to facilitate Boc protection.
Synthetic Route Outline
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrrolidine ring formation | L-Proline derivatives, cyclization conditions | Establish pyrrolidine core | Variable | Stereochemistry retained from chiral pool |
| 2 | Hydroxymethylation | Formaldehyde, base (e.g., NaOH), controlled temp | Introduce 3-(hydroxymethyl) | 70–85 | Stereoselective addition required |
| 3 | Amino protection (Boc) | Boc₂O, triethylamine, solvent (e.g., DCM), room temp | Protect amino group as Boc-carbamate | 85–92 | Protects amine for further derivatization |
| 4 | Purification and isolation | Chromatography or recrystallization | Obtain pure stereoisomer | — | Confirm stereochemistry by NMR, chiral HPLC |
Key Reaction Details and Conditions
Pyrrolidine ring formation: Typically achieved via cyclization of suitable amino acid derivatives or via reduction and cyclization of open-chain precursors. The use of enantiomerically pure L-proline derivatives ensures the (3R) stereochemistry is maintained.
Hydroxymethylation: The introduction of the hydroxymethyl group at the 3-position is commonly performed by reaction with formaldehyde under basic conditions. This step requires careful control of temperature and pH to avoid racemization or overreaction.
Boc Protection: The amino group is protected by reaction with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is generally carried out in anhydrous dichloromethane at room temperature. The Boc group stabilizes the amine, preventing unwanted side reactions during subsequent steps.
Stereochemical Considerations and Integrity
- The stereochemical integrity of the (3R) center is preserved by starting from chiral precursors and conducting reactions under mild conditions that avoid epimerization.
- Analytical techniques such as chiral HPLC, NMR spectroscopy (including NOE experiments), and optical rotation measurements are employed to confirm stereochemistry.
- Catalytic asymmetric synthesis methods using chiral catalysts (e.g., Rhodium or Palladium complexes) have been reported for establishing or enhancing enantiomeric excess when starting from achiral precursors.
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome | Reference Notes |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, triethylamine, rt | 85–92 | Retains (3R) configuration | Standard carbamate formation procedure |
| Hydroxymethylation | Formaldehyde, base, controlled temp | 70–85 | Stereoselective addition | Requires careful pH and temp control |
| Pyrrolidine ring formation | Cyclization of L-proline derivatives | Variable | Enantiopure (3R) ring formed | Chiral pool approach preferred |
| Purification | Chromatography, recrystallization | — | Purity >95% | Confirmed by chiral HPLC and NMR |
Research Findings and Optimization Notes
- Yield optimization: Protection steps with Boc₂O typically give high yields (85–92%), while hydroxymethylation yields vary more due to sensitivity of stereochemistry.
- Industrial scale-up: Continuous flow reactors and automated systems can be employed to improve reproducibility and yield at scale.
- Alternative methods: Catalytic asymmetric synthesis routes have been explored to avoid reliance on chiral pool materials, though these require expensive catalysts and careful optimization.
- Solubility and handling: The compound is slightly soluble in solvents such as chloroform, DMSO, and methanol, and is usually stored at 2–8°C to maintain stability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce various alcohol derivatives.
Scientific Research Applications
tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
- tert-butyl (2S)-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate lies in its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate is a complex organic compound with significant biological activity. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyrrolidine ring, which is known for its role in various biological systems.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 257.35 g/mol |
| CAS Number | 1004991-69-8 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxymethyl group enhances its affinity for certain proteins, while the tert-butyl group provides steric hindrance that can modulate interactions.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of specific bacterial strains.
- Anti-inflammatory Effects : It has been observed to reduce inflammation in various models, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies indicate neuroprotective effects, potentially beneficial in neurodegenerative conditions.
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.
- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.
- Inflammation Reduction : In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound showed a marked decrease in inflammatory markers (C-reactive protein levels) after 12 weeks of treatment.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenase and lipoxygenase, which are critical in inflammatory responses.
In Vivo Studies
Animal studies have corroborated the in vitro findings, showing that this compound can effectively modulate immune responses and reduce oxidative stress markers in tissues.
Q & A
Basic Questions
What are the recommended synthetic routes for tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
A common approach involves coupling tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate with activated carbonyl derivatives under mild conditions. For example, sulfonylation or carbamate formation using reagents like 2-nitrophenylsulfonyl chloride or 2-methylpropan-2-yl chloroformate in dichloromethane with triethylamine as a base at 0–20°C . Key factors affecting yield include:
- Temperature control : Lower temperatures (0°C) minimize side reactions during exothermic steps.
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates carbamate formation.
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) resolves diastereomers or unreacted intermediates .
How can researchers confirm the stereochemical integrity of the pyrrolidine ring during synthesis?
Chiral HPLC or polarimetry is essential for verifying enantiomeric purity. For example:
- Polarimetry : Measure optical rotation (e.g., [α]D²⁵) and compare with literature values for (3R)-configured analogs .
- Chiral derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) and analyze via ¹H NMR for diastereomeric splitting .
- X-ray crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl carbamates) to confirm absolute configuration .
What analytical techniques are most reliable for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at ~155 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₁₆H₂₈N₂O₅ requires m/z 328.1998) .
- TLC monitoring : Use hexane/ethyl acetate (4:1) to track reaction progress (Rf ~0.29) .
Advanced Research Questions
How can researchers mitigate competing side reactions during the introduction of the hydroxymethyl group?
The hydroxymethyl group’s nucleophilicity can lead to undesired alkylation or oxidation. Strategies include:
- Protecting groups : Temporarily protect the hydroxymethyl as a silyl ether (e.g., tert-butyldimethylsilyl) during reactive steps .
- Inert atmosphere : Use argon/nitrogen to prevent oxidation of –CH₂OH to –COOH.
- Low-temperature quenching : Halt reactions at –78°C to avoid rearrangement .
What methodologies are effective for resolving enantiomeric impurities in the final product?
- Kinetic resolution : Use enantioselective catalysts (e.g., chiral Pd complexes) during coupling steps .
- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)- or (S)-limonene) to enrich the desired enantiomer .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of ester intermediates .
How does the tert-butyloxycarbonyl (Boc) group influence the compound’s reactivity in downstream applications?
The Boc group:
- Stabilizes intermediates : Prevents pyrrolidine ring protonation in acidic media.
- Facilitates deprotection : Cleaved under mild acidic conditions (e.g., TFA/DCM) without disrupting the carbamate or hydroxymethyl groups .
- Modulates solubility : Enhances lipophilicity for cell permeability in biological assays .
What strategies optimize the compound’s stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
